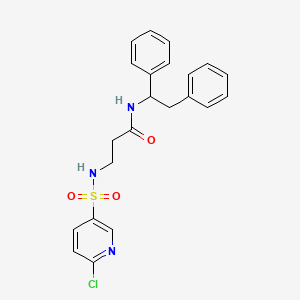
3-(6-chloropyridine-3-sulfonamido)-N-(1,2-diphenylethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-chloropyridine-3-sulfonamido)-N-(1,2-diphenylethyl)propanamide, also known as CPDS, is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields. CPDS is a sulfonamide derivative that has been synthesized using various methods, and its structure has been characterized using spectroscopic techniques.
Wirkmechanismus
The mechanism of action of 3-(6-chloropyridine-3-sulfonamido)-N-(1,2-diphenylethyl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as carbonic anhydrase and metalloproteinases. 3-(6-chloropyridine-3-sulfonamido)-N-(1,2-diphenylethyl)propanamide has been shown to bind to the active site of these enzymes, thereby inhibiting their activity. 3-(6-chloropyridine-3-sulfonamido)-N-(1,2-diphenylethyl)propanamide has also been shown to modulate the activity of ion channels, such as TRPV1 and ASIC3, which are involved in pain sensation.
Biochemical and Physiological Effects
3-(6-chloropyridine-3-sulfonamido)-N-(1,2-diphenylethyl)propanamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic activities. 3-(6-chloropyridine-3-sulfonamido)-N-(1,2-diphenylethyl)propanamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of COX-2 and iNOS in vitro and in vivo. 3-(6-chloropyridine-3-sulfonamido)-N-(1,2-diphenylethyl)propanamide has also been shown to reduce pain and fever in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
3-(6-chloropyridine-3-sulfonamido)-N-(1,2-diphenylethyl)propanamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. 3-(6-chloropyridine-3-sulfonamido)-N-(1,2-diphenylethyl)propanamide has been shown to be stable under various conditions and to have good solubility in organic solvents and water. 3-(6-chloropyridine-3-sulfonamido)-N-(1,2-diphenylethyl)propanamide can be synthesized using various methods, including microwave-assisted methods, which are more efficient and eco-friendly. However, 3-(6-chloropyridine-3-sulfonamido)-N-(1,2-diphenylethyl)propanamide also has some limitations, including its potential toxicity and limited availability.
Zukünftige Richtungen
There are several future directions for the research on 3-(6-chloropyridine-3-sulfonamido)-N-(1,2-diphenylethyl)propanamide. One direction is to investigate the potential of 3-(6-chloropyridine-3-sulfonamido)-N-(1,2-diphenylethyl)propanamide as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neuropathic pain. Another direction is to study the structure and function of proteins, such as carbonic anhydrase and metalloproteinases, using 3-(6-chloropyridine-3-sulfonamido)-N-(1,2-diphenylethyl)propanamide as a tool. Additionally, the synthesis of 3-(6-chloropyridine-3-sulfonamido)-N-(1,2-diphenylethyl)propanamide-based MOFs with improved gas storage and separation properties could be explored. Finally, the potential toxicity of 3-(6-chloropyridine-3-sulfonamido)-N-(1,2-diphenylethyl)propanamide should be further investigated to ensure its safe use in scientific research.
Synthesemethoden
3-(6-chloropyridine-3-sulfonamido)-N-(1,2-diphenylethyl)propanamide has been synthesized using different methods, including the reaction of 6-chloronicotinic acid with N-(1,2-diphenylethyl)propanamide followed by sulfonation with chlorosulfonic acid. Another method involves the reaction of 6-chloronicotinamide with N-(1,2-diphenylethyl)propanamide followed by sulfonation with sulfuric acid. The synthesis of 3-(6-chloropyridine-3-sulfonamido)-N-(1,2-diphenylethyl)propanamide has also been achieved using microwave-assisted methods, which have been shown to be more efficient and eco-friendly.
Wissenschaftliche Forschungsanwendungen
3-(6-chloropyridine-3-sulfonamido)-N-(1,2-diphenylethyl)propanamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 3-(6-chloropyridine-3-sulfonamido)-N-(1,2-diphenylethyl)propanamide has been shown to possess anti-inflammatory, analgesic, and antipyretic activities. 3-(6-chloropyridine-3-sulfonamido)-N-(1,2-diphenylethyl)propanamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neuropathic pain. In biochemistry, 3-(6-chloropyridine-3-sulfonamido)-N-(1,2-diphenylethyl)propanamide has been used as a tool to study the structure and function of proteins, such as carbonic anhydrase and metalloproteinases. In materials science, 3-(6-chloropyridine-3-sulfonamido)-N-(1,2-diphenylethyl)propanamide has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation.
Eigenschaften
IUPAC Name |
3-[(6-chloropyridin-3-yl)sulfonylamino]-N-(1,2-diphenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3S/c23-21-12-11-19(16-24-21)30(28,29)25-14-13-22(27)26-20(18-9-5-2-6-10-18)15-17-7-3-1-4-8-17/h1-12,16,20,25H,13-15H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYOQUXUUPPTNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)NC(=O)CCNS(=O)(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-chloropyridine-3-sulfonamido)-N-(1,2-diphenylethyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2632737.png)
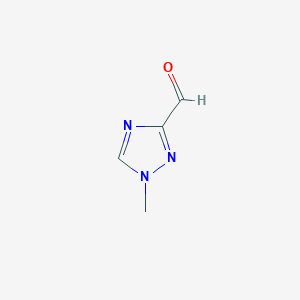
![(E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylethenesulfonamide](/img/structure/B2632739.png)
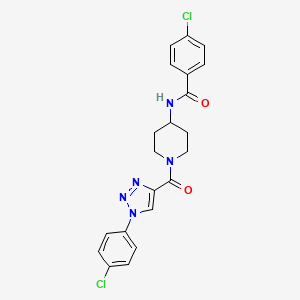
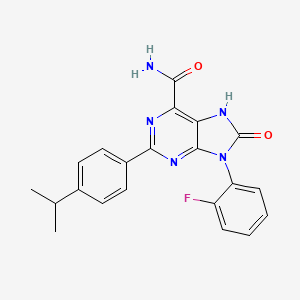
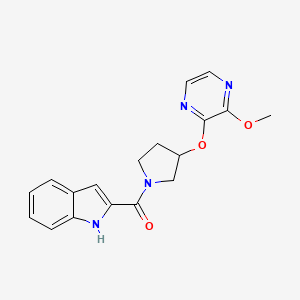
![{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate](/img/structure/B2632749.png)

![3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2632752.png)
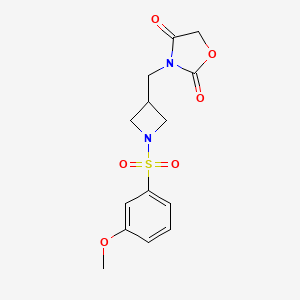

![[4-[(2-Methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2632756.png)
![6-(2,4-Dimethoxyphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2632757.png)
